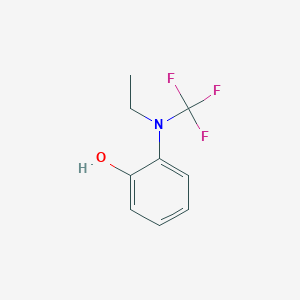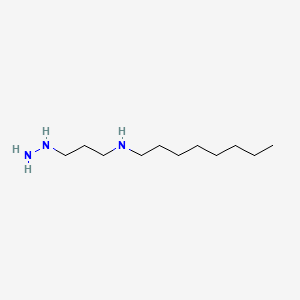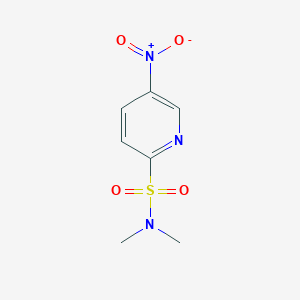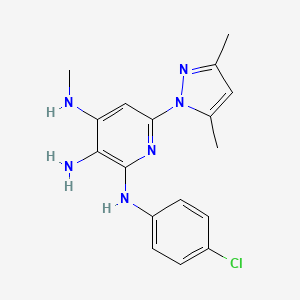
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the amino, chlorophenylamino, and pyrazolyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and chlorophenylamino groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with amino, chlorophenylamino, and pyrazolyl groups. Examples include:
- 3-Amino-2-(4-bromophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine
- 3-Amino-2-(4-fluorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine
Uniqueness
The uniqueness of 3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN6 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-4-N-methylpyridine-2,3,4-triamine |
InChI |
InChI=1S/C17H19ClN6/c1-10-8-11(2)24(23-10)15-9-14(20-3)16(19)17(22-15)21-13-6-4-12(18)5-7-13/h4-9H,19H2,1-3H3,(H2,20,21,22) |
InChI Key |
DBQHXVUMRQSKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=C2)NC)N)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


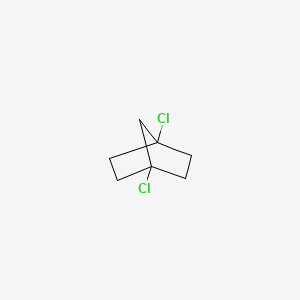
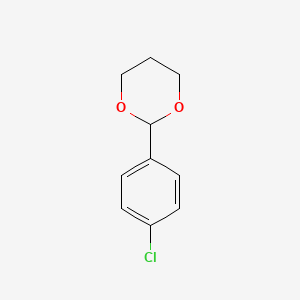
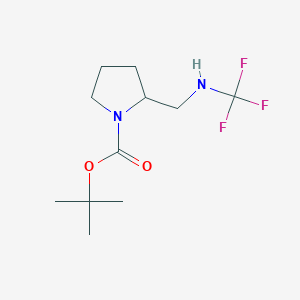
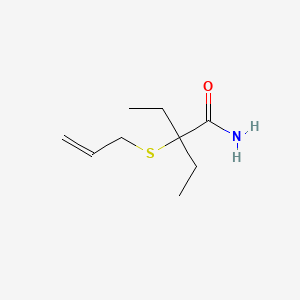
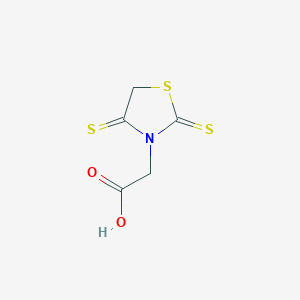
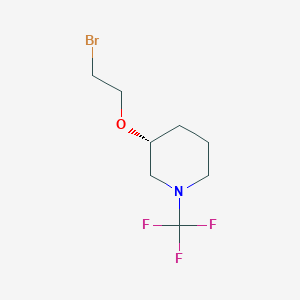
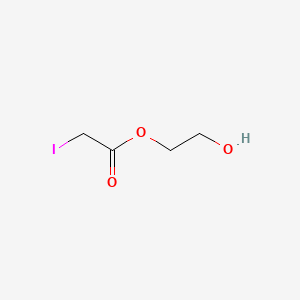
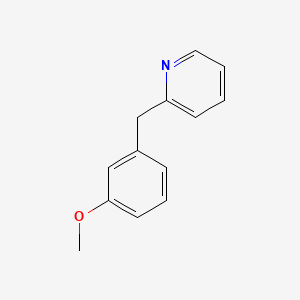
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
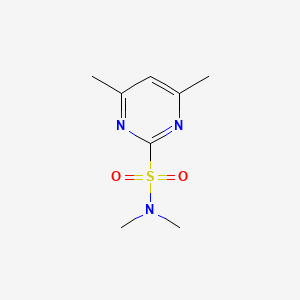
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
